molecular formula C20H29F2N3O2 B15114834 2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine

2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine

Cat. No.: B15114834
M. Wt: 381.5 g/mol
InChI Key: ASVAUWPDQGSCCH-UHFFFAOYSA-N
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Description

2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with difluoromethyl groups, a carbonyl group, and a methoxy-substituted pyridine ring. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the pyridine ring can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine is unique due to its combination of a difluoropiperidine moiety with a methoxy-substituted pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C20H29F2N3O2

Molecular Weight

381.5 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl]methanone

InChI

InChI=1S/C20H29F2N3O2/c1-14-12-23-17(15(2)18(14)27-3)13-24-8-4-16(5-9-24)19(26)25-10-6-20(21,22)7-11-25/h12,16H,4-11,13H2,1-3H3

InChI Key

ASVAUWPDQGSCCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

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